molecular formula C10H24N2O2Si B12092518 CID 78060646

CID 78060646

Katalognummer: B12092518
Molekulargewicht: 232.39 g/mol
InChI-Schlüssel: YUHYHSQBGYTMSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78060646” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of CID 78060646 involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The most common methods for preparing these complexes involve the use of host inclusion in the non-polar cavity of cyclodextrins . The reaction conditions often require precise control of temperature, pH, and solvent conditions to ensure the successful formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The use of cyclodextrins in industrial settings allows for the efficient production of the compound with high purity and yield. Analytical techniques such as chromatography and spectroscopy are employed to monitor the production process and ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

CID 78060646 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

CID 78060646 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a model compound for studying reaction mechanisms.

    Biology: Employed in biological studies to investigate its effects on cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and industrial processes

Wirkmechanismus

The mechanism of action of CID 78060646 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Eigenschaften

Molekularformel

C10H24N2O2Si

Molekulargewicht

232.39 g/mol

InChI

InChI=1S/C10H24N2O2Si/c1-12(2)8-7-11-6-5-9-15-10(13-3)14-4/h10-11H,5-9H2,1-4H3

InChI-Schlüssel

YUHYHSQBGYTMSD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNCCC[Si]C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.